3-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione
Description
3-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-1λ⁶,2-benzothiazole-1,1-dione is a heterocyclic compound featuring a benzothiazole-1,1-dione core linked to a piperazine moiety substituted with a 2,4-dimethylthiazole group.
Properties
IUPAC Name |
3-[4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S2/c1-12-15(24-13(2)18-12)11-20-7-9-21(10-8-20)17-14-5-3-4-6-16(14)25(22,23)19-17/h3-6H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUDQVDGGDSDQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug). These compounds target a variety of cellular processes and structures, including enzymes, receptors, and biochemical pathways.
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems.
Biochemical Pathways
Thiazole derivatives have been known to influence a variety of biochemical pathways, leading to their diverse biological activities.
Pharmacokinetics
It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents could affect its distribution in the body and its interaction with its targets. .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it is interacting with.
Cellular Effects
Thiazole derivatives have been shown to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects can vary widely depending on the specific structure of the thiazole derivative and the type of cell it is interacting with.
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Thiazole derivatives are known to have varying effects over time, including changes in the product’s stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
Thiazole derivatives are known to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses.
Metabolic Pathways
Thiazole derivatives are known to interact with a variety of enzymes and cofactors, and can have effects on metabolic flux or metabolite levels.
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with the target molecule:
Key Observations :
- Substituent Effects : The 2,4-dimethylthiazole group in the target compound contrasts with the 4-bromophenyl or benzoyl groups in analogues, which could alter solubility, steric interactions, or electronic properties .
- Synthetic Routes : The target compound’s synthesis likely involves piperazine functionalization, whereas analogues such as 9c use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole linkers .
Pharmacological Implications
- Docking Studies : Compounds like 9c () exhibit binding poses in enzyme active sites, suggesting that the triazole-thiazole scaffold may mimic natural substrates. The target compound’s piperazine-thiazole chain could similarly interact with hydrophobic pockets or hydrogen-bonding residues .
- Electronic Properties : The electron-withdrawing benzothiazole-dione core in the target compound may enhance metabolic stability compared to the benzimidazole-triazole systems in 9a–9e, which are prone to oxidative degradation .
Physicochemical Properties
Note: The target compound’s lower logP compared to P533-0083 suggests better aqueous solubility, which could improve bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
